2,4-Difluorobenzenethiol
Overview
Description
2,4-Difluorobenzenethiol, also known as 2,4-Difluorothiophenol, is a chemical compound with the empirical formula C6H4F2S . It has a molecular weight of 146.16 .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzenethiol consists of a benzene ring with two fluorine atoms and one sulfur atom attached. The sulfur atom replaces one of the hydrogen atoms in the benzene ring .Physical And Chemical Properties Analysis
2,4-Difluorobenzenethiol is a liquid at 20 degrees Celsius . It has a refractive index of 1.5235 , a boiling point of 59 °C/20 mmHg , and a density of 1.29 g/mL at 25 °C .Scientific Research Applications
Organometallic Chemistry and Catalysis
Research on partially fluorinated benzenes, including 2,4-difluorobenzenethiol, has highlighted their emerging role in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the electronic properties of these compounds, making them less prone to donate π-electron density, which in turn weakens their ability to bind to metal centers. This characteristic allows for their use as non-coordinating solvents or easily displaced ligands in catalytic processes, opening new pathways for chemical synthesis and organic transformations (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation
Another significant application of difluorobenzenes, closely related to 2,4-difluorobenzenethiol, is in the study of environmental biodegradation. The microbial strain Labrys portucalensis has been identified to degrade difluorobenzenes, which are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. This finding is crucial for environmental science, offering insights into bioremediation strategies for the degradation of persistent organic pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Thermodynamic Studies
Thermodynamic studies on difluoronitrobenzene isomers, closely related to 2,4-difluorobenzenethiol, provide essential data on the enthalpies of formation, vaporization, sublimation, and fusion. Such studies are pivotal for understanding the physical and chemical behavior of fluorinated compounds, contributing to the fields of materials science and chemical engineering. The detailed thermodynamic profiles support the design of new materials and the optimization of chemical processes (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).
Photoluminescence Quantum Efficiency
A novel oligomer based on 2,4-difluorobenzene and trifluorene demonstrates high photoluminescence quantum efficiency, which is of considerable interest in the development of optical materials and devices. The unique properties attributed to the inclusion of fluorine atoms in the molecular structure pave the way for advancements in optoelectronics and photonics, highlighting the compound's potential in creating more efficient light-emitting devices (Jiang, Feng, Wang, Wei, & Huang, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that thiophenol derivatives can interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
As a thiophenol derivative, it may interact with its targets through the sulfur atom, which can form strong bonds with certain biological molecules .
Pharmacokinetics
Its lipophilicity (log po/w) is estimated to be around 281, suggesting it could potentially cross biological membranes . Its water solubility is estimated to be low, which could impact its bioavailability .
Result of Action
Some thiophenol derivatives have been shown to exhibit cytotoxic activity , suggesting that 2,4-Difluorothiophenol might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluorothiophenol . Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interactions with its targets .
properties
IUPAC Name |
2,4-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICHBFCGCJNCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371815 | |
Record name | 2,4-Difluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzenethiol | |
CAS RN |
1996-44-7 | |
Record name | 2,4-Difluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,4-difluorobenzenethiol in the synthesis of polychloro-1,3-butadiene derivatives?
A1: The research aimed to synthesize novel polychloro-1,3-butadiene derivatives with sulfur-containing substituents. Using 2,4-difluorobenzenethiol allowed the researchers to introduce both a sulfur atom and a difluorobenzene ring into the polychloro-1,3-butadiene structure. [] This modification could potentially influence the properties of the resulting compounds, though the specific effects were not investigated in this study.
Q2: How was 2,4-difluorobenzenethiol incorporated into the polychloro-1,3-butadiene structure?
A2: The researchers reacted hexachlorobutadiene with 2,4-difluorobenzenethiol in the presence of either sodium hydroxide in aqueous ethanol or triethylamine in dimethylformamide (DMF). [] These conditions facilitated a nucleophilic substitution reaction, where the thiol group of 2,4-difluorobenzenethiol displaced a chlorine atom on hexachlorobutadiene, forming a new carbon-sulfur bond.
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